N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
Description
N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide is a synthetic organic compound that features a brominated pyridine ring and a methylsulfanyl group
Properties
IUPAC Name |
N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-7(6-17-3)11(16)13-9-4-10(15)14(2)5-8(9)12/h4-5,7H,6H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIHXZEOUVVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC1=CC(=O)N(C=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide typically involves multi-step organic reactions. One possible route could start with the bromination of a pyridine derivative, followed by the introduction of the oxo and methyl groups. The final step might involve the formation of the amide bond through a condensation reaction with 2-methyl-3-methylsulfanylpropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated pyridine ring and the methylsulfanyl group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
- N-(5-fluoro-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
- N-(5-iodo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
Uniqueness
N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific combination of functional groups also imparts distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
